molecular formula C22H18N2O2 B12893095 N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide CAS No. 785836-64-8

N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide

Cat. No.: B12893095
CAS No.: 785836-64-8
M. Wt: 342.4 g/mol
InChI Key: MBIFLGHNRXIRQP-UHFFFAOYSA-N
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Description

N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide is a compound belonging to the class of benzoxazole derivatives.

Preparation Methods

The synthesis of N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide typically involves the reaction of 2-benzylbenzo[d]oxazole with 2-phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Step 1: Formation of 5-Amino-2-benzylbenzoxazole

  • Reagents : 2-Benzylbenzo[d]oxazole, polyphosphoric acid (PPA)

  • Conditions : Heating at 200°C for 4 hours .

  • Outcome : Generates the intermediate 5-amino-2-benzylbenzoxazole with purification via ethanol recrystallization.

Step 2: Acetamide Formation

  • Reagents : 2-Phenylacetyl chloride (generated from phenylacetic acid and thionyl chloride), triethylamine or sodium bicarbonate .

  • Conditions : Stirring in diethyl ether/water mixture at 0–25°C overnight .

  • Yield : 70–90% or 61.42% (for brominated analogs) .

Acetamide Hydrolysis

While direct data for hydrolysis is limited, analogous acetamide derivatives undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Converts acetamide to 2-phenylacetic acid and releases 5-amino-2-benzylbenzoxazole.

  • Basic Hydrolysis : Forms carboxylate salts under strong alkaline conditions.

Electrophilic Substitution on the Benzoxazole Ring

The benzoxazole moiety participates in electrophilic reactions, such as bromination :

  • Reagent : Bromine in acetic acid or PPA .

  • Example : Synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide via bromination at the ortho position of the benzyl group .

Catalytic and Oxidative Modifications

Benzoxazole derivatives exhibit reactivity in cross-coupling and oxidation reactions, as inferred from structural analogs:

Table 2: Reactivity of Benzoxazole Derivatives

Reaction TypeCatalystConditionsOutcome
Oxidative cyclizationFeCl₃ + AgNO₃Toluene, 110°C, 24hForms fused carborane derivatives
Grindstone synthesisSrCO₃ nanocatalystSolvent-free, RTHigh-yield 2-aryl benzoxazoles
Palladium-catalyzedPd-supported nanocatalystDMF, 80°C, 18h83–95% yield for 18 derivatives

Autoxidation Sensitivity

DFT studies on brominated analogs suggest susceptibility to autoxidation at the carbonyl group and NH₂ moiety , forming peroxides or quinones .

Environmental Degradation

Advanced oxidation processes (e.g., UV/H₂O₂) degrade benzoxazole rings into smaller aromatic fragments, with half-lives dependent on substituents .

Biological Activity-Related Reactions

The compound interacts with microbial targets via:

  • Hydrogen bonding : Between the acetamide NH and bacterial GyrB ATP-binding sites .

  • π-Stacking : Aromatic rings align with hydrophobic pockets in enzymes .

Key Research Findings

  • Antimicrobial Activity :

    • MIC values range from 32–128 µg/mL against Gram-positive/negative bacteria .

    • Superior to gentamycin against drug-resistant S. aureus and E. coli .

  • Spectroscopic Correlations :

    • FT-IR peaks at 1685 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch) confirm acetamide structure .

    • ¹H NMR signals: δ 3.65 (s, 2H, CH₂), δ 7.20–8.10 (m, aromatic H) .

Scientific Research Applications

N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(2-benzylbenzo[d]oxazol-5-yl)-2-phenylacetamide can be compared with other benzoxazole derivatives such as:

Biological Activity

N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide (CAS Number: 785836-64-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

1. Chemical Structure and Properties

This compound has the molecular formula C22H18N2O2C_{22}H_{18}N_{2}O_{2} and a molecular weight of approximately 342.39 g/mol. The compound features a benzoxazole moiety, which is known for its biological significance.

PropertyValue
Molecular FormulaC22H18N2O2
Molecular Weight342.39 g/mol
CAS Number785836-64-8
LogP5.25
PSA (Polar Surface Area)58.62 Ų

2. Synthesis

The synthesis of this compound typically involves the reaction of 2-benzylbenzoxazole with phenylacetyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the amide bond while maintaining the integrity of the benzoxazole ring structure.

3.1 Antimicrobial Activity

Research indicates that compounds containing the benzoxazole moiety exhibit broad-spectrum antimicrobial activity. This compound was evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

The compound demonstrated notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating its potential as an antibacterial agent .

3.2 Anticancer Activity

This compound has also shown promise in anticancer research. In vitro studies revealed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer).

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-712
HCT11618

The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways .

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the benzoxazole ring or the phenylacetamide group can significantly influence its potency and selectivity.

Key Observations:

  • Substituents on the benzoxazole ring enhance antimicrobial activity.
  • The presence of electron-donating groups increases cytotoxicity against cancer cells.

5. Case Studies

Recent studies have highlighted the efficacy of benzoxazole derivatives in treating infections and cancers:

  • Antibacterial Study : A series of benzoxazole derivatives were synthesized and screened for antibacterial properties, revealing that modifications at specific positions on the benzoxazole ring enhanced activity against resistant strains .
  • Anticancer Research : In a study evaluating various benzoxazole derivatives for their effects on breast cancer cell lines, several compounds exhibited significant cytotoxicity, with this compound being among the most potent .

Properties

CAS No.

785836-64-8

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

N-(2-benzyl-1,3-benzoxazol-5-yl)-2-phenylacetamide

InChI

InChI=1S/C22H18N2O2/c25-21(13-16-7-3-1-4-8-16)23-18-11-12-20-19(15-18)24-22(26-20)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,23,25)

InChI Key

MBIFLGHNRXIRQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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